molecular formula C17H15N3O3S B402453 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B402453
M. Wt: 341.4g/mol
InChI Key: JPTDKMJPFZJJIL-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then subjected to further reactions to introduce the dimethyl and nitro groups.

The final step involves the coupling of the benzothiazole intermediate with 4-methyl-3-nitrobenzoic acid or its derivatives under conditions that facilitate amide bond formation. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or chlorinating agents.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is largely dependent on its interaction with biological targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide
  • 4,6-Dimethyl-2-(methylthio)benzothiazole
  • N-(4,6-Dimethyl-benzothiazol-2-yl)-acetamide

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide stands out due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C17H15N3O3S/c1-9-6-11(3)15-14(7-9)24-17(18-15)19-16(21)12-5-4-10(2)13(8-12)20(22)23/h4-8H,1-3H3,(H,18,19,21)

InChI Key

JPTDKMJPFZJJIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C)[N+](=O)[O-]

Origin of Product

United States

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